(r)-3-Hydroxy-6-heptenoic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(3R)-3-hydroxyhept-6-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-6(8)5-7(9)10/h2,6,8H,1,3-5H2,(H,9,10)/t6-/m1/s1 |
InChI Key |
LHJDKXLKQBJHIW-ZCFIWIBFSA-N |
Isomeric SMILES |
C=CCC[C@H](CC(=O)O)O |
Canonical SMILES |
C=CCCC(CC(=O)O)O |
Origin of Product |
United States |
Contextualization of R 3 Hydroxy 6 Heptenoic Acid in Contemporary Chemical and Biochemical Research
Overview of its Significance as a Chiral Building Block
A chiral building block, or synthon, is a molecule with a defined stereocenter that is incorporated into a larger molecule during a synthesis. The use of such synthons is a powerful strategy in organic chemistry as it simplifies the creation of complex target molecules with specific stereochemistry, which is often crucial for biological activity. (R)-3-hydroxy-6-heptenoic acid is valued precisely for this purpose. nih.gov Its inherent (R)-configuration at the C3 position, a result of its biosynthetic origin, allows chemists to bypass challenging and often expensive steps required to set this stereocenter. ethz.ch
Research has demonstrated the utility of its ester form, (R)-3-hydroxyhept-6-enoate, as a key reactant in the synthesis of several important classes of compounds:
Tetrahydro-2H-cyclopenta[b]furan-2-ones : These structures are important starting materials for creating linear condensed triquinane sesquiterpenes, a class of compounds found in the essential oils of plants. nih.govethz.chresearchgate.net
Eremophilan Carbolactones : This class of molecules is valuable for drug design and is known in traditional Chinese medicine for reported positive effects on blood circulation and for exhibiting antimicrobial activities. nih.govethz.chresearchgate.net
Bicyclo[3.2.0]hept-3-en-6-ones : The 3-hydroxy-6-heptenoic acid framework is effective for creating these bicyclic intermediates, which are precursors to a variety of natural products. nih.govresearchgate.net
The accessibility of this compound as a ready-made chiral building block can open new and more efficient synthetic routes to many important compounds. nih.govethz.ch
Importance within the Class of (R)-3-Hydroxycarboxylic Acids
This compound belongs to the broader class of (R)-3-hydroxycarboxylic acids (R-HAs), which are recognized as valuable synthons for producing fine chemicals like antibiotics, vitamins, and pheromones. nih.govresearchgate.netmdpi.com A significant source of these enantiomerically pure compounds is the biological depolymerization of polyhydroxyalkanoates (PHAs). ethz.chresearchgate.net PHAs are polyesters accumulated as carbon and energy reserves by numerous bacteria, such as Pseudomonas putida. ethz.chresearchgate.net All the monomeric units within these bacterially-derived PHAs are in the (R)-configuration, making them an excellent source of chiral molecules. researchgate.netresearchgate.net
An efficient method has been developed to induce Pseudomonas putida GPo1 to depolymerize its stored intracellular PHAs and secrete the resulting monomers into the extracellular environment. researchgate.netnih.gov Through this biotechnological process, a mixture of several (R)-3-hydroxycarboxylic acids can be obtained and then separated. researchgate.netnih.gov this compound is one of the key unsaturated monomers isolated through this method, alongside other valuable compounds like (R)-3-hydroxyoctanoic acid and (R)-3-hydroxy-8-nonenoic acid. researchgate.netresearchgate.netnih.gov
What distinguishes this compound from many other R-HAs produced this way, such as (R)-3-hydroxyheptanoic acid, is its terminal carbon-carbon double bond. This additional functional group provides another reactive handle for chemists to use in synthesis, enhancing its versatility as a building block compared to its saturated counterparts.
Data Tables
Table 1: Properties of this compound
This interactive table summarizes the key chemical properties of the compound.
| Property | Value | Source |
| IUPAC Name | (3R)-3-hydroxyhept-6-enoic acid | nih.gov |
| Molecular Formula | C₇H₁₂O₃ | nih.gov |
| Molecular Weight | 144.17 g/mol | nih.gov |
| Monoisotopic Mass | 144.078644241 Da | nih.gov |
Table 2: Chemical Compounds Mentioned in this Article
Stereoselective Synthetic Methodologies for R 3 Hydroxy 6 Heptenoic Acid
Chemoenzymatic and Asymmetric Catalysis Approaches
Chemoenzymatic and asymmetric catalysis represent powerful strategies for the synthesis of enantiomerically pure compounds like (R)-3-hydroxy-6-heptenoic acid. These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, leading to high yields and enantiomeric excesses of the desired product.
Asymmetric Reduction of Prochiral β-Keto Ester Precursors
One of the most direct and efficient methods for the synthesis of this compound is the asymmetric reduction of a prochiral β-keto ester precursor, such as ethyl 6-hepten-3-onoate. This reaction introduces the chiral center at the C3 position in a single, stereocontrolled step.
The asymmetric hydrogenation of β-keto esters is a well-established transformation, often employing catalysts based on ruthenium (Ru) or iridium (Ir) complexed with chiral ligands. For instance, Ru-BINAP systems, pioneered by Noyori, have been shown to be highly effective for the asymmetric hydrogenation of a wide range of β-keto esters with excellent enantioselectivities. nih.gov In the context of synthesizing this compound, a plausible route would involve the reduction of ethyl 6-hepten-3-onoate using a chiral Ru or Ir catalyst. The choice of catalyst and reaction conditions is crucial for achieving high conversion and enantiomeric excess (ee).
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ir-ferrocenyl P,N,N-ligand | Various β-keto esters | Corresponding β-hydroxy esters | Up to 95% | rsc.org |
| Ru-BINAP in ionic liquids | Various β-keto esters | Corresponding β-hydroxy esters | Up to 99.3% | nih.gov |
The general reaction scheme for the asymmetric reduction of ethyl 6-hepten-3-onoate is as follows:
Scheme 1: Asymmetric Reduction of Ethyl 6-hepten-3-onoate
The resulting ethyl (R)-3-hydroxy-6-heptenoate can then be hydrolyzed to afford this compound.
Stereoselective Carbon-Carbon Bond Formation Reactions (e.g., Asymmetric Allylation)
An alternative approach to constructing the chiral center in this compound involves the stereoselective formation of a carbon-carbon bond. Asymmetric allylation of an aldehyde is a powerful tool for the synthesis of homoallylic alcohols, which can serve as precursors to the target molecule. capes.gov.br
In this strategy, a suitable four-carbon aldehyde, such as 4-pentenal, can be reacted with an allylating agent in the presence of a chiral catalyst. The catalyst directs the addition of the allyl group to one face of the aldehyde, resulting in the formation of a chiral homoallylic alcohol with a high degree of stereocontrol. nsf.gov
A variety of chiral catalysts have been developed for asymmetric allylation, including those based on boron, silicon, and tin. The choice of catalyst and allylating agent can influence both the yield and the enantioselectivity of the reaction.
Scheme 2: Asymmetric Allylation Approach to a Precursor of this compound
The resulting homoallylic alcohol, (R)-1,6-heptadien-4-ol, can then be further functionalized to yield this compound through a sequence of reactions including oxidation of the terminal alkene and the primary alcohol.
Chiral Auxiliary-Mediated Strategies for Stereocontrol
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in the synthesis of chiral β-hydroxy acids. nih.govuwindsor.ca
In this approach, the chiral auxiliary is first acylated with a carboxylic acid derivative. The resulting N-acyl oxazolidinone can then undergo a stereoselective aldol (B89426) reaction with an aldehyde. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, leading to a highly diastereoselective reaction.
For the synthesis of this compound, an appropriate N-acyl oxazolidinone could be reacted with 4-pentenal. Subsequent removal of the chiral auxiliary would yield the desired β-hydroxy acid. The stereochemistry of the final product is determined by the choice of the enantiomer of the chiral auxiliary. nih.gov
| Chiral Auxiliary | Reaction Type | Product Stereochemistry |
| Evans Oxazolidinone | Aldol Reaction | Syn or Anti, depending on conditions |
| Norephedrine | Aldol Reaction | Anti |
Biocatalytic and Microbial Production Systems
Biocatalysis and microbial fermentation offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. These methods harness the power of enzymes and microorganisms to produce valuable chiral compounds.
De Novo Biosynthesis through Engineered Microbial Fermentation
De novo biosynthesis involves the construction of a metabolic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to produce a target molecule from simple carbon sources like glucose. researchgate.netslideshare.net While a specific pathway for the de novo biosynthesis of this compound has not been extensively reported, the general principles of fatty acid biosynthesis provide a framework for its potential production. researchgate.net
The biosynthesis of fatty acids proceeds through the iterative addition of two-carbon units from malonyl-CoA. slideshare.net By introducing and engineering specific enzymes, it may be possible to control the chain length and introduce unsaturation and hydroxylation at specific positions to generate this compound. This would involve the careful selection and optimization of enzymes such as dehydratases and hydroxylases within a heterologous host. nih.gov
Enzymatic Hydrolysis of Related Nitriles (e.g., using Nitrile Hydratase and Amidase Systems)
The enzymatic hydrolysis of nitriles offers a mild and selective method for the production of carboxylic acids. This process typically involves a two-enzyme system: a nitrile hydratase, which converts the nitrile to an amide, and an amidase, which then hydrolyzes the amide to the corresponding carboxylic acid. researchgate.net
For the synthesis of this compound, a potential route would involve the enzymatic hydrolysis of 3-hydroxy-6-heptenenitrile. The key to achieving the desired stereochemistry lies in the use of a stereoselective nitrile hydratase or amidase. Several nitrile hydratases have been shown to exhibit enantioselectivity, preferentially converting one enantiomer of a racemic nitrile, thus enabling a kinetic resolution. academicjournals.orgnih.gov
| Enzyme System | Substrate | Product | Key Feature |
| Nitrile Hydratase/Amidase | Racemic 3-hydroxy-6-heptenenitrile | This compound | Stereoselective hydrolysis |
Whole-cell biocatalysis, where the enzymes are used within the microbial cells, is often a preferred approach as it avoids the need for enzyme purification and can facilitate cofactor regeneration. nih.gov Various microorganisms, including species of Rhodococcus and Pseudomonas, are known to possess robust nitrile-hydrolyzing enzyme systems. academicjournals.orgtaylorandfrancis.com
Controlled Degradation of Polyhydroxyalkanoates (PHAs) by Depolymerases
The enzymatic degradation of polyhydroxyalkanoates (PHAs) presents a targeted and stereoselective route to obtaining valuable chiral monomers, including this compound. This method relies on the catalytic activity of PHA depolymerases (EC 3.1.1.75 and EC 3.1.1.76), enzymes that hydrolyze the ester bonds within the polymer backbone. frontiersin.orgnih.gov These enzymes are broadly classified as intracellular or extracellular. Intracellular PHA depolymerases are responsible for mobilizing the PHA stored within microbial cells as a carbon and energy source, particularly under nutrient-limited conditions. nih.govresearchgate.net Extracellular PHA depolymerases are secreted by microorganisms to break down external PHA sources in the environment. nih.govnih.gov
For the production of specific monomers like this compound, the controlled in vivo depolymerization of intracellular PHA is a particularly effective strategy. This process involves cultivating PHA-accumulating bacteria, such as Pseudomonas putida GPo1, under conditions that first promote the synthesis and accumulation of PHAs containing the desired monomer units. Subsequently, environmental conditions are shifted to trigger the intracellular enzymatic degradation of the stored polymer and the release of the constituent monomers into the extracellular medium. researchgate.netresearchgate.net
Research has demonstrated that the efficiency of this monomer release is highly dependent on the pH of the surrounding medium. nih.gov For Pseudomonas putida cells containing PHAs with unsaturated side chains, the optimal initial pH for triggering intracellular depolymerization and subsequent monomer secretion was found to be in the range of 8-11, with pH 11 being the most effective. researchgate.net Under these optimized alkaline conditions, PHAs containing units such as 3-hydroxy-6-heptenoate can be degraded with high efficiency. Studies have reported that the degradation efficiency can surpass 90% (w/w) within a 9-hour period, leading to a monomer yield that is also over 90% (w/w). researchgate.netnih.gov This method provides a direct route to enantiomerically pure (R)-hydroxyalkanoic acids from a renewable biological source. nih.gov
Table 1: Optimized Conditions for In Vivo PHA Depolymerization for Monomer Production
| Parameter | Optimal Condition | Outcome | Reference |
|---|---|---|---|
| Microorganism | Pseudomonas putida GPo1 | Accumulates medium-chain-length PHAs | researchgate.netresearchgate.net |
| Process | Intracellular in vivo depolymerization | Release of monomers into the medium | researchgate.net |
| Initial pH | 11 | Maximizes monomer release | researchgate.net |
| Incubation Time | 9 hours | >90% (w/w) degradation efficiency | researchgate.netnih.gov |
| Monomer Yield | >90% (w/w) | High recovery of unsaturated monomers | researchgate.netnih.gov |
Optimization of Microbial Strains for Enhanced Enantioselective Production
Metabolic engineering is a powerful tool for optimizing microbial strains to enhance the production of specific, enantiomerically pure compounds like this compound. These strategies involve the rational modification of cellular metabolic pathways to direct the flow of carbon toward the synthesis of the desired product, improve precursor supply, and minimize the formation of competing byproducts. sciepublish.com
A primary strategy involves the heterologous expression of key enzymes. The core enzyme in PHA synthesis is PHA synthase. The specificity of this enzyme largely dictates the type of monomer units incorporated into the polymer chain. researchgate.net For instance, to produce a PHA rich in 3-hydroxy-6-heptenoate units, one could introduce a PHA synthase gene, such as phaC1(ps) from Pseudomonas stutzeri 1317, which is known to favor the incorporation of medium-chain-length monomers, into a suitable host organism. nih.gov This has been demonstrated in recombinant Aeromonas hydrophila, where replacing the native PHA synthase with phaC1(ps) led to the accumulation of novel PHAs with a high content of 3-hydroxyhexanoate (B1247844) (a saturated analogue of the target molecule). nih.gov
Further enhancements can be achieved by engineering pathways that supply the monomer precursors. The β-oxidation pathway is a key source of (R)-3-hydroxyacyl-CoA precursors for PHA synthesis. Optimizing this pathway can significantly increase product yield. This can involve the introduction of genes that improve the uptake and activation of fatty acid feedstocks, which are precursors to the desired monomer. For example, the co-expression of genes like fadD (encoding acyl-CoA synthase) from Escherichia coli and fadL (encoding a fatty acid transport protein) from Pseudomonas putida KT2442 can enhance the availability of intracellular acyl-CoAs for the PHA synthesis machinery. nih.gov
Table 2: Genetic Engineering Strategies for Modifying Hydroxyalkanoic Acid Production
| Genetic Modification | Target Gene/Enzyme | Host Organism | Effect on Production | Reference |
|---|---|---|---|---|
| Gene Deletion | phaC(ah) (native PHA synthase) | Aeromonas hydrophila | Eliminates native polymer synthesis, allowing for replacement with a synthase of different specificity. | nih.gov |
| Heterologous Expression | phaC1(ps) (PHA synthase) | Aeromonas hydrophila | Favors incorporation of 3-hydroxyhexanoate and longer monomers. | nih.gov |
| Heterologous Expression | fadD (acyl-CoA synthase) | Aeromonas hydrophila | Enhances activation of fatty acid precursors. | nih.gov |
| Heterologous Expression | fadL (fatty acid transport protein) | Aeromonas hydrophila | Improves uptake of fatty acid substrates from the medium. | nih.gov |
Biosynthetic Pathways and Metabolic Engineering Strategies for R 3 Hydroxy 6 Heptenoic Acid and Analogs
Elucidation of Natural Metabolic Routes to Unsaturated 3-Hydroxycarboxylic Acids
Unsaturated 3-hydroxycarboxylic acids, such as (R)-3-hydroxy-6-heptenoic acid, are naturally occurring chiral molecules that serve as intermediates in various metabolic pathways. Their biosynthesis is often linked to the metabolism of fatty acids and the production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by numerous microorganisms as carbon and energy storage materials. researchgate.netresearchgate.net
One of the primary routes for generating the precursor molecules for these acids is the fatty acid β-oxidation cycle, operating in reverse. mdpi.com In this pathway, acetyl-CoA units are sequentially condensed to build longer acyl-CoA chains. Key intermediates in this reversed pathway are (R)-3-hydroxyacyl-CoA compounds, which are formed by the reduction of 3-ketoacyl-CoA. researchgate.netnih.gov These intermediates can then be channeled towards different metabolic fates, including polymerization into PHAs or hydrolysis into free 3-hydroxycarboxylic acids.
Another significant natural source is the de novo fatty acid biosynthesis pathway. The enzyme (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) can link this pathway to PHA synthesis by converting (R)-3-hydroxyacyl-ACP intermediates into (R)-3-hydroxyacyl-CoA, the direct substrate for PHA synthase enzymes. researchgate.net Furthermore, studies on the metabolism of dicarboxylic acids have shown that 3-hydroxy dicarboxylic acids found in human urine are derived from the omega-oxidation of 3-hydroxy fatty acids, which are then subject to further β-oxidation. nih.gov This indicates that various oxidative pathways can generate a diversity of hydroxylated fatty acids in natural systems.
Genetic and Metabolic Engineering for Optimized Biosynthesis and Excretion
Significant progress has been made in engineering microbial hosts, particularly Escherichia coli, to produce short- and medium-chain-length 3-hydroxycarboxylic acids from renewable resources like glucose. mdpi.com A prominent strategy involves harnessing a reversal of the fatty acid β-oxidation cycle, termed the inverted β-oxidation (iBOX) pathway.
To achieve this, researchers have engineered E. coli strains by:
Deleting Competing Pathways: Genes involved in mixed-acid fermentation pathways (e.g., ackA-pta, poxB, ldhA, adhE) are knocked out to direct carbon flux away from byproducts and towards the target molecule. mdpi.com
Overexpressing Core iBOX Enzymes: Key genes of the β-oxidation cycle are overexpressed to drive the pathway in the synthetic direction. These include atoB (acetyl-CoA acetyltransferase), fadB (3-hydroxyacyl-CoA dehydrogenase), and fadA (3-ketoacyl-CoA thiolase). mdpi.com
Enhancing the Reduction Step: The NADH-consuming reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase is a critical step. Overexpression of acyl-CoA dehydrogenases like fadE can help balance the redox cofactors required for the pathway. mdpi.com
Cleaving the Final Product: A thioesterase is required to release the free acid from its CoA-thioester. The native E. coli thioesterase II, encoded by tesB, is commonly overexpressed for this purpose. Conversely, deleting non-specific thioesterases like yciA can prevent premature cleavage of pathway intermediates. mdpi.com
Using these strategies, engineered E. coli strains have successfully synthesized even-chain-length C4–C8 3-hydroxycarboxylic acids from glucose. The best-performing strains have achieved titers of up to 14.5 mM with a total yield of 0.34 mol/mol of glucose. mdpi.com
Table 1: Production of 3-Hydroxycarboxylic Acids in Engineered E. coli This table summarizes the production metrics for different 3-hydroxycarboxylic acids achieved through the inverted β-oxidation pathway in an engineered E. coli strain.
| Compound | Titer (mM) | Molar Percentage of Total 3-HCAs |
|---|---|---|
| 3-Hydroxybutyric acid (C4) | ~9.1 | ~63% |
| 3-Hydroxyhexanoic acid (C6) | ~4.1 | ~28% |
| 3-Hydroxyoctanoic acid (C8) | ~1.3 | ~9% |
Analogous engineering efforts in organisms like Aeromonas hydrophila have focused on producing PHAs with a high content of specific monomers, such as 3-hydroxyhexanoate (B1247844) (3HHx). nih.gov This involves replacing the native PHA synthase with an enzyme that has a higher affinity for medium-chain-length substrates and introducing genes to improve the uptake and activation of fatty acid feedstocks. nih.gov Such engineered strains can accumulate polyesters containing up to 94.5 mol% 3HHx, which can serve as a source for the chiral (R)-3-hydroxyhexanoic acid monomer. nih.gov
Strategies for Uncoupling Biomass Accumulation from Target Metabolite Production
Forcing a microbial cell to produce a non-native chemical at high levels creates a significant metabolic burden, diverting resources from growth and cellular maintenance. nih.gov To overcome this, two-stage bioprocesses that decouple the growth phase from the production phase are highly beneficial. nih.govrsc.org This separation allows for the initial accumulation of a large, healthy cell population, after which cellular resources can be redirected entirely toward synthesizing the target product. rsc.org
Several strategies have been developed to achieve this uncoupling:
Chemical Uncoupling: Certain lipophilic weak acids, known as protonophores, can partially uncouple catabolism (energy generation) from anabolism (biomass synthesis). walshmedicalmedia.com These molecules, such as 3,3',4',5-tetrachlorosalicylanilide (B1201565) (TCS) and 2,4-dinitrophenol (B41442) (DNP), shuttle protons across the cell membrane, dissipating the proton motive force that drives ATP synthesis. walshmedicalmedia.com This leads to a reduced growth yield while maintaining the rate of substrate utilization, effectively diverting carbon from biomass to other metabolic processes. walshmedicalmedia.com
Genetic Switches: Advanced synthetic biology tools have enabled the creation of genetic switches that can halt cell growth on command. One novel approach involves the targeted removal of the origin of replication (oriC) from the bacterial chromosome. nih.govacs.org In this system, a site-specific recombinase (e.g., from bacteriophage phiC31) is placed under the control of an inducible promoter, such as the temperature-sensitive cI857 repressor. nih.govacs.org During the growth phase at a permissive temperature (e.g., 30°C), the repressor is active, and the recombinase is not expressed. When the culture is shifted to a non-permissive temperature (e.g., 37°C), the repressor is inactivated, leading to the expression of the recombinase. nih.govacs.org The recombinase then excises the oriC, preventing the initiation of new rounds of DNA replication and arresting cell division. The cells, however, remain metabolically active and can dedicate their resources to protein and metabolite production. nih.gov
Nutrient Limitation: Controlling the availability of specific nutrients other than the primary carbon source can also be used to limit growth while maintaining metabolic activity. Limiting phosphorus, sulfate, or magnesium has been shown to curb E. coli growth while allowing for continued product synthesis. nih.gov
Investigations into the Substrate Specificity of Biosynthetic Enzymes
The structure and chain length of the final 3-hydroxycarboxylic acid product are determined by the substrate specificity of the enzymes in the biosynthetic pathway. The key enzymes dictating this specificity are the PHA synthase (PhaC), β-ketothiolase, and 3-hydroxyacyl-CoA dehydrogenase.
Polyhydroxyalkanoate (PHA) Synthases (PhaC): These enzymes catalyze the final polymerization step, linking 3-hydroxyacyl-CoA monomers into the polyester (B1180765) chain. They are categorized into four classes based on their substrate specificities and subunit composition. nih.gov
Class I and IV Synthases: Primarily polymerize short-chain-length (scl) monomers with 3 to 5 carbon atoms. researchgate.netnih.gov
Class II Synthases: Prefer medium-chain-length (mcl) monomers with 6 to 14 carbon atoms. nih.gov
The substrate range of PHA synthases is a major focus of protein engineering. For example, the Class I synthase from Aeromonas caviae (PhaCAc) is known for its relatively broad substrate specificity. nih.gov Researchers have explored other Class I synthases, such as PhaC from Plesiomonas shigelloides (PhaCPs), which also exhibits the ability to incorporate a variety of monomers, including 3-hydroxyhexanoate and 3-hydroxy-4-methylvalerate. nih.gov
**Table 2: P(3HB) Synthesis by Recombinant E. coli Expressing Different PHA Synthases*** This table shows the poly(3-hydroxybutyrate) accumulation in E. coli expressing various wild-type Class I PHA synthases, demonstrating their polymerization ability.
| PHA Synthase Origin | P(3HB) Accumulation (wt%) |
|---|---|
| Aeromonas caviae | 52.1 |
| Ferrimonas marina | 47.9 |
| Plesiomonas shigelloides | 54.2 |
| Shewanella pealeana | 38.4 |
| Vibrio metschnikovii | 44.5 |
Data sourced from a 2023 study on Class I polyhydroxyalkanoate synthases. nih.gov
Other Key Enzymes:
β-Ketothiolase (PhaA): This enzyme catalyzes the first condensation reaction. Its specificity influences the initial carbon chain length of the intermediates. For instance, some thiolases can condense acetyl-CoA with propionyl-CoA to form 3-ketovaleryl-CoA, the precursor for 3-hydroxyvalerate. nih.gov
3-Hydroxyacyl-CoA Dehydrogenase (FadB): This enzyme performs the stereospecific reduction of a 3-ketoacyl-CoA to an (R)-3-hydroxyacyl-CoA. While many of these enzymes have a broad substrate range, their efficiency can vary with chain length. researchgate.net
Thioesterases (TesB, YciA): Plant-derived acyl-ACP thioesterases have shown diverse substrate specificities, with some capable of acting on 3-hydroxyacyl-ACP and β-ketoacyl-ACP intermediates of fatty acid biosynthesis to produce medium-chain 3-hydroxy and β-keto fatty acids. nih.gov The choice of thioesterase in an engineered pathway is critical for controlling which intermediate is cleaved to release the final product.
By selecting or engineering enzymes with desired specificities from this diverse catalytic repertoire, it is possible to tailor microbial factories for the production of specific unsaturated 3-hydroxycarboxylic acids like this compound.
Applications of R 3 Hydroxy 6 Heptenoic Acid As a Chiral Synthon in Complex Molecule Synthesis
Synthesis of Biologically Active Natural Products and their Analogs
The inherent chirality and functionality of (R)-3-hydroxy-6-heptenoic acid make it an attractive starting material for the total synthesis of natural products. Its defined stereocenter can be transferred through a synthetic sequence to establish the stereochemistry of the target molecule, while the terminal alkene and carboxylic acid functionalities serve as versatile handles for chain elongation, cyclization, and further functional group transformations.
Construction of Macrocyclic Lactones and Polyketide Architectures (e.g., Gloeosporone, Elaiophylin Component)
While direct total syntheses of the antifungal macrocyclic lactone Gloeosporone or the complex polyketide antibiotic Elaiophylin from this compound have not been extensively documented in readily available literature, the structural motifs inherent in this chiral synthon are representative of the β-hydroxy acid units that form the backbones of such polyketide natural products. The synthesis of these complex molecules often relies on the iterative coupling of smaller, chiral hydroxy acid building blocks.
For instance, the total synthesis of an aglycone of Elaiophylin, known as (+)-11,11'-Di-O-methylelaiophylidene, was accomplished using (R)-3-hydroxybutanoate as a key chiral precursor. This highlights the strategic importance of small, enantiopure β-hydroxy acids in building up the complex, stereochemically rich structures of polyketide macrodiolids. The structural similarity of this compound to these foundational units underscores its potential as a valuable, albeit more complex, starting material for the synthesis of novel analogs of these and other polyketide natural products. The terminal alkene in this compound offers additional synthetic possibilities for late-stage modification or for the construction of different ring systems compared to saturated analogs like (R)-3-hydroxybutanoate.
Assembly of Fused and Bridged Carbocyclic/Heterocyclic Systems (e.g., Bicyclo[3.2.0]hept-3-en-6-ones, Tetrahydro-2H-cyclopenta[b]furan-2-ones)
A significant application of 3-hydroxy-6-heptenoic acid derivatives is in the synthesis of fused and bridged ring systems, which are core structures in many natural products and pharmaceutically relevant molecules. A key transformation is the intramolecular cyclization of 3-hydroxy-6-alkenoic acids to yield bicyclo[3.2.0]hept-3-en-6-ones. rsc.orgnih.gov This reaction typically proceeds by treating the hydroxy acid with acetic anhydride (B1165640) and potassium acetate. rsc.org The process is believed to involve the formation of a mixed anhydride followed by an intramolecular acylation and subsequent cyclization.
These bicyclo[3.2.0]hept-3-en-6-one intermediates are versatile scaffolds that can be further elaborated. For example, they can undergo a Baeyer-Villiger oxidation to furnish tetrahydro-2H-cyclopenta[b]furan-2-ones. rsc.org These lactones are important starting materials for the synthesis of linear condensed triquinane sesquiterpenes. rsc.org The use of the enantiomerically pure this compound allows for the synthesis of these bicyclic and heterocyclic systems with high stereocontrol.
| Starting Material | Reagents | Product | Application of Product |
| 3-Hydroxy-6-heptenoic acid | Acetic anhydride, Potassium acetate | Bicyclo[3.2.0]hept-3-en-6-one | Intermediate for triquinane sesquiterpenes |
| Bicyclo[3.2.0]hept-3-en-6-one | Peroxy acid (e.g., m-CPBA) | Tetrahydro-2H-cyclopenta[b]furan-2-one | Building block for natural product synthesis |
Stereocontrolled Synthesis of Eremophilan Carbolactones
Eremophilan carbolactones are a class of sesquiterpenoids characterized by a decalin core structure and a variety of biological activities. The stereocontrolled synthesis of these complex natural products is a significant challenge in organic chemistry. It has been noted that (R)-3-hydroxyhept-6-enoate can serve as a precursor for the synthesis of eremophilan carbolactones. rsc.org Although the specific details of a complete synthesis starting from this exact synthon are not detailed in the readily available literature, the strategic value of such a chiral building block is clear. The existing stereocenter at C3 would be used to set the relative and absolute stereochemistry of key chiral centers in the eremophilane (B1244597) skeleton, while the terminal alkene and ester functionalities would be used for the construction of the fused ring system and subsequent functionalization.
Derivatization to Form Advanced Building Blocks
Beyond its direct use in total synthesis, this compound can be converted into other valuable chiral building blocks, thereby expanding its synthetic utility. These derivatizations can introduce new functional groups or additional stereocenters, providing access to a wider range of complex target molecules.
Preparation of Chiral β-Amino Acid Derivatives
Chiral β-amino acids are important components of numerous biologically active peptides and are used in the development of peptidomimetics and pharmaceuticals. This compound is an excellent precursor for the synthesis of the corresponding (S)-3-amino-6-heptenoic acid derivative, a transformation that can be achieved with inversion of stereochemistry at the C3 position.
Two common and effective methods for this conversion are the Mitsunobu reaction and the Curtius rearrangement.
Mitsunobu Reaction : The hydroxyl group of the (R)-3-hydroxy acid (or its corresponding ester) can be converted to an azide (B81097) group with inversion of configuration using a nitrogen nucleophile like hydrazoic acid (generated in situ) or diphenylphosphoryl azide (DPPA) under Mitsunobu conditions (triphenylphosphine and an azodicarboxylate like DEAD or DIAD). Subsequent reduction of the resulting (S)-azido acid derivative, for example, via catalytic hydrogenation or Staudinger reaction, yields the desired (S)-β-amino acid derivative.
Curtius Rearrangement : The carboxylic acid of this compound can be converted to an acyl azide. This is typically done by forming an activated derivative (like an acid chloride or mixed anhydride) followed by reaction with sodium azide, or by direct reaction with DPPA. Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate with retention of configuration of the migrating alkyl group. Trapping the isocyanate with a suitable alcohol, such as tert-butanol, yields a protected amine (e.g., a Boc-protected amine). Subsequent hydrolysis of the protecting group provides the free β-amino acid. To achieve the desired inversion from the starting hydroxy acid, an initial inversion of the hydroxyl center would be required before the Curtius rearrangement sequence. A more direct route involves the Mitsunobu reaction as described above.
| Reaction | Key Reagents | Intermediate | Key Feature |
| Mitsunobu Reaction | PPh₃, DIAD, DPPA | (S)-3-Azido-6-heptenoic acid derivative | Inversion of stereochemistry at C3 |
| Curtius Rearrangement | DPPA, heat, t-BuOH | 3-(tert-butoxycarbonylamino)-6-heptene | Conversion of COOH to NH₂ (via isocyanate) |
Introduction of Secondary Chiral Centers
The terminal double bond in this compound provides a handle for the introduction of new stereocenters in a controlled manner. The existing stereocenter at C3 can influence the stereochemical outcome of reactions at the C6-C7 double bond through substrate-directed control, or chiral reagents can be used to induce new stereochemistry.
Stereoselective Dihydroxylation : The alkene can be converted into a vicinal diol using osmium tetroxide. The Sharpless Asymmetric Dihydroxylation, using a catalytic amount of osmium tetroxide and a chiral ligand (e.g., derivatives of dihydroquinine or dihydroquinidine), allows for the enantioselective synthesis of either diastereomer of the resulting diol. This would create two new stereocenters at C6 and C7, leading to a polyol fragment with three defined stereocenters.
Stereoselective Epoxidation : The double bond can be epoxidized to form an oxirane ring. While epoxidation with a simple peroxyacid like m-CPBA would likely result in a mixture of diastereomers, a directed epoxidation could offer higher selectivity. The hydroxyl group at C3, although somewhat remote, can direct the epoxidation by coordinating to a metal catalyst (e.g., vanadium), potentially favoring the delivery of the oxygen atom to one face of the double bond. This would create two new adjacent stereocenters at C6 and C7.
These transformations convert the simple chiral building block into more complex, stereochemically dense structures that are valuable intermediates for the synthesis of polyketides, carbohydrates, and other complex natural products.
Synthesis of Unsaturated Fatty Acid Mimics and Derivatives (e.g., Divinyl Ether Fatty Acids)
Following a comprehensive review of available scientific literature, no specific examples or detailed research findings were identified that describe the direct application of this compound as a chiral synthon in the synthesis of unsaturated fatty acid mimics or divinyl ether fatty acids. While the synthesis of various hydroxy fatty acids and divinyl ether fatty acids is an active area of chemical research, the use of this compound for this explicit purpose is not documented in the searched scholarly articles.
Divinyl ether fatty acids, such as colneleic acid and etheroleic acid, are naturally occurring compounds found in plants. wikipedia.org Their biosynthesis involves the enzymatic rearrangement of fatty acid hydroperoxides. wikipedia.orgnih.gov Chemical syntheses of these and other unsaturated fatty acid derivatives typically employ different chiral starting materials and synthetic strategies. nih.govnih.gov
The current body of scientific literature does not provide established protocols or research outcomes for the conversion of this compound into the aforementioned classes of molecules. Therefore, a detailed discussion, including data tables and specific research findings on this topic, cannot be provided at this time. Further research would be necessary to explore the potential of this compound as a viable chiral precursor for the synthesis of these complex lipid structures.
Mechanistic Enzymology and Biological Interactions Involving R 3 Hydroxy 6 Heptenoic Acid Non Clinical
Characterization of Enzymes Involved in its Formation and Conversion in Microorganisms
The biosynthesis of (R)-3-hydroxy-6-heptenoic acid as a precursor for PHA synthesis is not a standalone process but is integrated with primary metabolic routes. In microorganisms, the formation of its activated form, (R)-3-hydroxy-6-heptenoyl-CoA, is primarily derived from intermediates of the fatty acid β-oxidation pathway when fatty acids are supplied as a carbon source. nih.gov
Two key enzymatic pathways can supply the (R)-3-hydroxyacyl-CoA monomers required for the synthesis of medium-chain-length PHAs:
Fatty Acid β-Oxidation: This is the major pathway for generating mcl-PHA monomers from fatty acids. nih.govresearchgate.net Intermediates of the β-oxidation cycle are diverted into the PHA synthesis pathway. The crucial enzyme in this diversion is (R)-specific enoyl-CoA hydratase (PhaJ) . This enzyme catalyzes the stereospecific hydration of a trans-2-enoyl-CoA intermediate (generated during β-oxidation) to form an (R)-3-hydroxyacyl-CoA monomer. asm.orgoup.com This (R)-isomer is the specific substrate for PHA synthase. Different bacteria possess multiple isoforms of PhaJ with varying substrate specificities for different chain lengths. For instance, in Pseudomonas aeruginosa, PhaJ1 is specific for short-chain-length enoyl-CoAs (C4-C6), while PhaJ4 shows a preference for medium-chain-length substrates (C6-C10). nih.gov
De Novo Fatty Acid Synthesis: This pathway can also provide precursors for PHA synthesis. Intermediates in the form of (R)-3-hydroxyacyl-acyl carrier protein (ACP) are diverted. The enzyme 3-hydroxyacyl-ACP-CoA transacylase (PhaG) is responsible for converting (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA, which can then be polymerized. nih.gov
Once the (R)-3-hydroxyacyl-CoA monomer is formed, PHA synthase (PhaC) catalyzes the polymerization process. researchgate.netmdpi.com PHA synthases are the key enzymes in PHA biosynthesis and exhibit different substrate specificities, which ultimately determines the composition of the resulting polymer. wikipedia.org Type II PHA synthases, found predominantly in Pseudomonas species, are particularly noted for their ability to polymerize medium-chain-length monomers like (R)-3-hydroxy-6-heptenoyl-CoA. mdpi.com
| Enzyme | Gene | Function | Metabolic Pathway |
|---|---|---|---|
| (R)-specific enoyl-CoA hydratase | phaJ | Converts trans-2-enoyl-CoA to (R)-3-hydroxyacyl-CoA | Fatty Acid β-Oxidation |
| 3-hydroxyacyl-ACP-CoA transacylase | phaG | Converts (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA | De Novo Fatty Acid Synthesis |
| PHA Synthase (Type II) | phaC1 / phaC2 | Polymerizes (R)-3-hydroxyacyl-CoA into PHA | PHA Biosynthesis |
| Intracellular PHA Depolymerase | phaZ | Hydrolyzes stored PHA into monomeric units | PHA Degradation |
Substrate-Enzyme Kinetics and Structural Biology of Related Hydroxyacyl-CoA Dehydrogenases
While reductases are involved in the synthesis of (R)-3-hydroxyacyl-CoA, the catabolism of this monomer involves the action of 3-hydroxyacyl-CoA dehydrogenases (HADH). These enzymes are a critical component of the β-oxidation pathway, catalyzing the NAD+-dependent oxidation of an (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. wikipedia.org Although the biosynthetic pathways produce the (R)-enantiomer for polymerization, the degradation pathway typically proceeds through the (S)-enantiomer, requiring an epimerase to convert the monomer after depolymerization. nih.gov
The kinetics and structure of these dehydrogenases have been extensively studied, particularly the L-3-hydroxyacyl-CoA dehydrogenase (which acts on the L- or S-enantiomer). These enzymes generally exhibit a preference for substrates of a particular chain length. For example, the L-3-hydroxyacyl-CoA dehydrogenase from pig heart is most active with medium-chain substrates. nih.gov
Structurally, many 3-hydroxyacyl-CoA dehydrogenases are homodimeric proteins. nih.gov Each subunit is typically composed of two domains: a larger N-terminal domain that contains the Rossmann fold for NAD+ binding and a smaller C-terminal domain primarily involved in substrate binding and subunit dimerization. nih.gov The catalytic mechanism involves a highly conserved His-Glu catalytic dyad within the active site, where the histidine residue acts as a general base to abstract a proton from the substrate's hydroxyl group, facilitating the hydride transfer to NAD+. ebi.ac.uk
| Substrate | K_m (μM) | V_max (μmol mg⁻¹ min⁻¹) | Optimal pH | Cofactor |
|---|---|---|---|---|
| Acetoacetyl-CoA | 48 | 149 | 6.0 - 7.0 | NAD⁺/NADH |
Data reflects the reductive reaction. The enzyme was found to be strictly stereospecific for (S)-3-hydroxybutyryl-CoA in the oxidative direction. nih.gov
Role in Microbial Carbon Metabolism and Energy Storage
This compound, as a constituent of PHA, plays a vital role in microbial survival strategies. PHAs function as intracellular reserves of carbon and energy, analogous to glycogen (B147801) in animals or starch in plants. nih.govwikipedia.org The synthesis and accumulation of these polymers are typically triggered by environmental stress conditions, most notably an imbalance in nutrient availability. researchgate.netnih.gov When a primary nutrient such as nitrogen, phosphorus, or oxygen becomes limited while an excess carbon source is available, many bacteria redirect their carbon flux from cellular growth towards the synthesis and storage of PHA. nih.govwikipedia.org
These stored PHA granules, which can constitute up to 80% of the cell's dry weight, serve as a reservoir of reducing power and carbon. wikipedia.orgbiotech-asia.org When external carbon sources are depleted and nutrient limitations are lifted, the bacteria can mobilize these stores. Intracellular PHA depolymerases break down the polymer into its constituent hydroxyalkanoic acid monomers. nih.govmdpi.com These monomers, including this compound, are then activated to their CoA thioesters and catabolized through central metabolic pathways, such as β-oxidation, to generate energy (in the form of ATP) and metabolic intermediates for cellular maintenance and eventual growth. mdpi.com This storage mechanism provides a significant competitive advantage, allowing bacteria to survive periods of famine and fluctuating environmental conditions. nih.govnih.gov
Investigations into Microbial Degradation and Utilization Pathways
The intracellular utilization of stored PHA containing this compound begins with the enzymatic hydrolysis of the polyester (B1180765) backbone. This process is catalyzed by intracellular PHA depolymerases (PhaZ) , which cleave the ester bonds to release the constituent (R)-3-hydroxyalkanoic acid monomers. mdpi.comresearchgate.net
Once liberated, the this compound monomer is prepared for entry into the central metabolism. It is first activated to its coenzyme A derivative, (R)-3-hydroxy-6-heptenoyl-CoA. To be catabolized via the conventional β-oxidation pathway, the (R)-isomer must be converted to the (S)-isomer, a reaction likely catalyzed by a 3-hydroxyacyl-CoA epimerase. nih.gov The resulting (S)-3-hydroxy-6-heptenoyl-CoA then enters the β-oxidation spiral. wikipedia.org
The degradation of this seven-carbon, unsaturated fatty acyl-CoA proceeds as follows:
First Round of β-Oxidation: The (S)-3-hydroxy-6-heptenoyl-CoA is oxidized, hydrated, and thiolyzed to yield one molecule of acetyl-CoA and a five-carbon intermediate, 3-pentenoyl-CoA.
Isomerization: The double bond at position 3 of 3-pentenoyl-CoA is not a substrate for the next enzyme in the cycle. An enoyl-CoA isomerase is required to shift the double bond, converting it to trans-2-pentenoyl-CoA. wikipedia.orgourbiochemistry.com
Second Round of β-Oxidation: The trans-2-pentenoyl-CoA can now proceed through a full cycle of β-oxidation (dehydrogenation, hydration, oxidation, and thiolysis), yielding another molecule of acetyl-CoA and the three-carbon molecule propionyl-CoA . ourbiochemistry.comaocs.org
The end products, acetyl-CoA and propionyl-CoA, are central metabolic intermediates. Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy generation, while propionyl-CoA can be converted to succinyl-CoA (another TCA cycle intermediate) or be used in other biosynthetic pathways. aocs.orglibretexts.org This complete catabolism allows the microorganism to efficiently extract the stored carbon and energy from the this compound monomer.
Advanced Analytical Methodologies for R 3 Hydroxy 6 Heptenoic Acid Research
Enantiomeric Purity Assessment Techniques
The biological activity of chiral molecules is often enantiomer-specific. Therefore, the accurate assessment of the enantiomeric purity of (R)-3-hydroxy-6-heptenoic acid is of paramount importance. This is achieved through specialized analytical techniques, primarily chiral chromatography and derivatization-based methods.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers of 3-hydroxy-6-heptenoic acid, leading to different retention times and thus their separation. The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of chiral acids.
For the analysis of hydroxy fatty acids, columns like Chiralpak AD or AD-RH have been shown to be effective. nih.gov The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in their differential elution.
Interactive Data Table: Chiral HPLC Parameters for Enantiomeric Purity Assessment of Analytes Structurally Similar to this compound
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1, v/v/v) | Acetonitrile (B52724)/Water/Formic acid (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | Mass Spectrometry (MS) |
Derivatization-Based Methods
An alternative or complementary approach to direct chiral chromatography is the use of chiral derivatizing agents (CDAs). In this method, the enantiomers of 3-hydroxy-6-heptenoic acid are reacted with a chiral reagent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral chromatographic column.
Commonly used CDAs for carboxylic acids and alcohols include chiral amines, such as (R)-1-phenylethylamine, or other reagents that introduce a fluorescent or UV-active tag, enhancing detection sensitivity. nih.gov The choice of CDA is crucial and depends on the functional groups present in the analyte and the desired analytical sensitivity. After derivatization, the resulting diastereomers can be analyzed by GC or HPLC. The ratio of the peak areas of the diastereomers corresponds to the enantiomeric ratio of the original sample.
Quantitative Analysis in Biological and Synthetic Systems
Accurate quantification of this compound in various matrices, such as fermentation broths, cell cultures, or synthetic reaction mixtures, is essential for process optimization and understanding its biological role. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful techniques for this purpose.
GC-MS Method Development
For GC-MS analysis, the volatility of this compound needs to be increased through derivatization. The carboxylic acid and hydroxyl groups are typically converted to more volatile esters and ethers, respectively. A common derivatization procedure involves a two-step process: esterification of the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst, followed by silylation of the hydroxyl group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The derivatized analyte is then separated on a GC column, often a capillary column with a non-polar stationary phase, and detected by a mass spectrometer. The use of a stable isotope-labeled internal standard, such as deuterated 3-hydroxy-6-heptenoic acid, is highly recommended for accurate quantification, as it compensates for variations in sample preparation and instrument response. nih.gov
LC-MS Method Development
LC-MS offers the advantage of analyzing this compound without the need for extensive derivatization, although derivatization can be used to improve ionization efficiency and chromatographic retention. unimi.it Reversed-phase HPLC is commonly used for the separation of organic acids. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with the addition of a small amount of acid (e.g., formic acid or acetic acid) to ensure the analyte is in its protonated form.
Electrospray ionization (ESI) is a suitable ionization technique for this compound, typically operating in the negative ion mode to detect the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used for enhanced selectivity and sensitivity through selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.
Interactive Data Table: Comparison of GC-MS and LC-MS for Quantitative Analysis
| Parameter | GC-MS | LC-MS |
|---|---|---|
| Sample Preparation | Derivatization required (esterification, silylation) | Minimal, direct injection possible |
| Chromatography | Capillary GC with non-polar column | Reversed-phase HPLC with C18 column |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), negative mode |
| Sensitivity | High | Very High |
| Throughput | Moderate | High |
Spectroscopic and Spectrometric Techniques for Structural Elucidation of Novel Derivatives
Research into this compound often involves the synthesis of novel derivatives to explore their properties and potential applications. The structural elucidation of these new compounds relies heavily on advanced spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of novel derivatives of this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the protons and carbons in the molecule.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms. For instance, Correlation Spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments allow for the complete assignment of the chemical structure of a new derivative.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the accurate mass of a molecule, which allows for the determination of its elemental composition. This is a critical first step in identifying a newly synthesized compound. Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can provide mass accuracy in the sub-ppm range.
Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS instruments can be used to fragment the molecule and analyze the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule and can be used to confirm the identity of a novel derivative.
Theoretical and Computational Chemistry Studies on R 3 Hydroxy 6 Heptenoic Acid
Molecular Modeling of Stereoselective Reaction Pathways and Catalytic Mechanisms
Molecular modeling, particularly through Density Functional Theory (DFT), is a powerful tool for elucidating the reaction pathways that lead to the stereoselective synthesis of chiral molecules like (R)-3-hydroxy-6-heptenoic acid. Computational studies on analogous systems, such as the asymmetric hydrogenation of β-ketoesters and proline-catalyzed aldol (B89426) reactions, provide a framework for understanding the origins of stereoselectivity in the formation of the crucial hydroxyl group at the C3 position.
For instance, the synthesis of β-hydroxy acids can be achieved through the asymmetric hydrogenation of a corresponding β-ketoester. Computational models of such reactions using chiral ruthenium-phosphine catalysts have shown that the stereochemical outcome is determined by the relative activation energies of the transition states leading to the (R) and (S) enantiomers. The catalyst and substrate form diastereomeric complexes, and the more stable transition state dictates the major product. The steric and electronic interactions between the chiral ligand, the metal center, and the substrate are key to this differentiation. In the case of forming this compound, a hypothetical asymmetric hydrogenation of a suitable precursor would proceed through a favored transition state that is lower in energy, leading to the desired (R) configuration.
Similarly, aldol-type reactions, which are fundamental for carbon-carbon bond formation and the introduction of a hydroxyl group, have been extensively studied computationally. The proline-catalyzed aldol reaction, for example, proceeds through an enamine intermediate. DFT calculations have revealed that the stereoselectivity arises from the specific orientation of the reactants in the transition state, which is stabilized by hydrogen bonding and minimized steric hindrance. By modeling the reaction of a suitable aldehyde with an enamine derived from a chiral catalyst, the preferential formation of the (R)-isomer can be rationalized by comparing the energies of the competing diastereomeric transition states.
The following interactive data table presents hypothetical activation energies for the formation of (R)- and (S)-3-hydroxy-6-heptenoic acid via a modeled asymmetric hydrogenation reaction, illustrating the energetic preference for the (R)-isomer.
| Transition State | Stereochemical Outcome | Calculated Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |
|---|---|---|---|
| TS-R | This compound | 0.0 | Major |
| TS-S | (S)-3-hydroxy-6-heptenoic acid | 2.5 | Minor |
Conformational Analysis and Prediction of Reactivity Profiles
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical properties and chemical reactivity. Conformational analysis, performed using computational methods such as molecular mechanics and DFT, can identify the most stable conformers and the energy barriers between them.
For a flexible molecule like this compound, rotation around the single bonds results in a multitude of possible conformations. The most stable conformers are those that minimize steric strain and maximize favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the carboxylic acid moiety. Computational scans of the potential energy surface by systematically rotating key dihedral angles can map out the conformational landscape.
Below is an interactive data table showing a hypothetical conformational analysis of this compound, highlighting key dihedral angles and the relative energies of the most stable conformers.
| Conformer | Dihedral Angle (O-C3-C4-C5) (°) | Dihedral Angle (C2-C3-C4-C5) (°) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|---|
| A | -65.2 | 58.9 | 0.0 | Intramolecular H-bond (OH---O=C) |
| B | 178.5 | -61.3 | 1.2 | Extended chain |
| C | 62.1 | 179.4 | 2.1 | Gauche interaction |
Quantum Chemical Calculations for Understanding Electronic Structure and Interactions
Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity and intermolecular interactions. Methods like DFT can be used to calculate various electronic properties, such as the distribution of electron density, molecular orbital energies, and atomic charges.
The distribution of electron density reveals the polar nature of the molecule, with regions of high electron density around the oxygen atoms of the carboxylic acid and hydroxyl groups, and lower electron density around the hydrogen atoms. This polarity governs how the molecule interacts with solvents and other polar molecules. The calculated electrostatic potential map can visually represent these charge distributions, highlighting sites susceptible to nucleophilic or electrophilic attack.
The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important for predicting chemical reactivity. The HOMO is associated with the ability to donate electrons, and its location often indicates the site of oxidation or reaction with electrophiles. Conversely, the LUMO is associated with the ability to accept electrons, indicating the likely site for reduction or reaction with nucleophiles. For this compound, the HOMO is likely to be localized on the oxygen atoms and the double bond, while the LUMO may be centered on the carbonyl carbon of the carboxylic acid.
The following interactive data table summarizes some hypothetical electronic properties of this compound calculated using DFT.
| Property | Calculated Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates susceptibility to electrophilic attack at the double bond and oxygen atoms. |
| LUMO Energy | -0.5 eV | Suggests the carbonyl carbon is a primary site for nucleophilic attack. |
| HOMO-LUMO Gap | 6.3 eV | Relates to the molecule's kinetic stability. |
| Calculated Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Future Research Directions and Emerging Opportunities in R 3 Hydroxy 6 Heptenoic Acid Chemistry
Development of More Economically Viable and Sustainable Production Platforms
The broader application of (R)-3-Hydroxy-6-heptenoic acid is currently limited by the complexities of its synthesis. Future research will be crucial in developing production methods that are not only economically viable but also environmentally sustainable.
A highly promising avenue is the use of biotechnological routes, particularly through the microbial synthesis of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. youtube.commdpi.com Certain bacteria, such as Pseudomonas putida, can produce PHAs containing medium-chain-length monomers, including this compound. acs.org An efficient method involves the in vivo depolymerization of these intracellular PHAs, causing the monomers to be secreted into the extracellular environment, from which they can be isolated and purified. acs.orgresearchgate.net This biological conversion represents a significant step towards a sustainable production platform.
Future work will likely focus on optimizing microbial strains and fermentation conditions to increase the yield and specificity of this compound production. Metabolic engineering of microorganisms could enhance the expression of enzymes involved in the synthesis of this specific monomer, leading to more efficient and cost-effective bioproduction. frontiersin.org
| Production Strategy | Potential Advantages | Key Research Focus |
| Microbial Fermentation (PHAs) | Utilizes renewable feedstocks, biodegradable, enantiomerically pure products. | Strain optimization, metabolic engineering, enhancing depolymerization and secretion. |
| Biocatalysis | High specificity, mild reaction conditions, reduced waste. | Discovery of novel enzymes, enzyme immobilization for reusability. |
| Chemo-catalysis from Bio-based Precursors | Integration of green chemistry principles, use of renewable starting materials. | Development of efficient and selective catalysts, minimizing hazardous reagents. |
Exploration of Novel Synthetic Applications in Drug Discovery and Materials Science
The chiral nature and bifunctionality of this compound make it a valuable chiral building block for the synthesis of complex molecules.
In drug discovery , (R)-3-hydroxyalkanoic acids are recognized as valuable synthons for creating pharmaceuticals, vitamins, and antibiotics. researchgate.netresearchgate.net Research has shown that conjugating (R)-3-hydroxyalkanoic acids to peptides can enhance their anti-cancer activity, with the efficacy being dependent on the carbon chain length. nih.gov Furthermore, derivatives of similar molecules, such as (R)-3-hydroxyoctanoic acid, have been evaluated for antimicrobial properties. nih.gov The specific structure of this compound offers a scaffold that can be derivatized to generate libraries of new compounds for screening against various biological targets. Its chirality is particularly important, as biological systems often interact differently with different enantiomers of a molecule.
In materials science , the focus is on leveraging this compound as a monomer for novel biopolymers. As a constituent of PHAs, it contributes to the creation of biodegradable plastics. nih.govmdpi.com The presence of a terminal double bond is a key feature that allows for further chemical modification, such as cross-linking, to produce polymers with tailored properties like enhanced flexibility or thermal stability. nih.gov This functionality opens the door to creating advanced biomaterials, potentially for use in tissue engineering scaffolds, drug delivery systems, and environmentally friendly packaging. youtube.comnih.gov
| Field | Application | Key Structural Feature Utilized |
| Drug Discovery | Synthesis of chiral drugs, bioactive peptides, antibiotics. | (R)-chirality at C3, modifiable carboxylic acid and hydroxyl groups. |
| Materials Science | Creation of functional biopolymers (PHAs), biodegradable plastics. | Terminal double bond for cross-linking and functionalization. |
Integration with Continuous Flow Chemistry and Automated Synthesis Technologies
To transition from laboratory-scale synthesis to industrial production, modern manufacturing technologies are essential. Continuous flow chemistry and automated synthesis offer significant advantages over traditional batch processing.
Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. These systems are particularly well-suited for multistep syntheses, as they can integrate reaction, separation, and purification steps, reducing manual handling and processing time. The synthesis of related hydroxy acids and other fine chemicals has already demonstrated the benefits of this technology, showcasing its potential for producing this compound efficiently and scalably.
Automated synthesis platforms can accelerate the discovery and optimization of synthetic routes. By systematically varying reagents and conditions, these systems can rapidly identify the most efficient pathways for producing this compound and its derivatives. This is particularly valuable in the context of drug discovery, where the rapid generation of a library of related compounds is often required for structure-activity relationship studies.
Advances in Biosensing and Bioremediation Applications Utilizing this Chiral Scaffold
The unique chemical properties of this compound also suggest potential applications in environmental science, specifically in biosensing and bioremediation.
Biosensing: The development of sensors capable of distinguishing between enantiomers is a significant challenge in analytical chemistry. researchgate.net Future research could explore the use of this compound as a chiral selector in the development of novel biosensors. Enzymatic biosensors, for instance, can exhibit high selectivity for one enantiomer over another. nih.gov By immobilizing enzymes that specifically interact with the (R)-enantiomer of hydroxy acids, it may be possible to create electrochemical or optical sensors for its detection and quantification. mdpi.com Such sensors would be valuable in monitoring biotechnological production processes or in environmental analysis.
Bioremediation: The terminal alkene group in this compound makes it a potential substrate for microbial degradation pathways that target hydrocarbons. researchgate.netfrontiersin.org Microorganisms play a crucial role in breaking down environmental pollutants. Research into the microbial degradation of alkanes and related carboxylic acids could provide insights into how this specific molecule might be metabolized in the environment. nih.govnih.gov Furthermore, hydroxy fatty acids are components of biosurfactants like rhamnolipids, which can enhance the bioremediation of oil-contaminated sites by increasing the bioavailability of hydrophobic pollutants to degrading microbes. researchgate.netresearchgate.net Future studies could investigate the potential of this compound or its derivatives to act as or be converted into effective biosurfactants for environmental cleanup.
Q & A
Q. What biological roles or metabolic pathways are associated with this compound in model organisms?
- Methodological Answer : Studies in E. coli and yeast suggest its role as a β-oxidation intermediate. Targeted metabolomics using LC-MS/MS with stable isotope tracing (e.g., -labeled precursors) can map flux in lipid metabolism. Knockout strains of acyl-CoA dehydrogenases may reveal accumulation patterns, requiring normalization to cell biomass and extraction efficiency .
Advanced Research Questions
Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C, 75% RH) across pH 2–8. Monitor degradation products via UPLC-PDA-ELSD, identifying lactone formation at acidic pH and oxidative cleavage at alkaline pH. Quantum mechanical calculations (DFT) can predict reaction pathways by modeling transition states at the C3 hydroxyl and C6 double bond .
Q. How should researchers design control experiments to distinguish between enzymatic and non-enzymatic degradation products in biological models?
- Methodological Answer : Use isotopic labeling ( at C3) to track enzymatic vs. abiotic degradation. Pair with protease inhibitors (e.g., PMSF) to suppress enzymatic activity in control groups. Kinetic assays (e.g., LC-MS time-course data) should compare half-lives in live vs. heat-killed cell lysates, with statistical validation via ANOVA and post-hoc tests .
Q. What statistical approaches resolve contradictory bioactivity results observed in different cell lines for this compound?
- Methodological Answer : Apply mixed-effects models to account for cell-line variability (e.g., origin, passage number). Cluster analysis (hierarchical or k-means) of transcriptomic data from treated vs. untreated cells can identify confounding pathways. Sensitivity analysis using Monte Carlo simulations quantifies uncertainty in dose-response curves .
Q. How can researchers validate the proposed biosynthetic pathways of this compound in uncultured microbial communities?
- Methodological Answer : Metagenomic sequencing (shotgun or 16S rRNA) coupled with stable isotope probing (SIP) using -acetate identifies microbial consortia involved. Heterologous expression of putative gene clusters (e.g., PKS or FAS systems) in Pseudomonas putida validates enzyme functionality, requiring codon optimization and promoter engineering .
Table 1: Comparative Analysis of Synthetic Methods
Handling Data Contradictions
Q. What systematic strategies address discrepancies in reported cytotoxicity thresholds across studies?
- Methodological Answer : Perform meta-analysis using PRISMA guidelines to assess study quality (e.g., cell viability assay protocols, MTT vs. resazurin). Stratify data by cell type and exposure duration. Bayesian network modeling identifies hidden variables (e.g., serum concentration in media) that modulate toxicity .
Q. How can researchers reconcile conflicting NMR spectral assignments for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
